molecular formula C14H23NO5 B2993467 1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2305253-73-8

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B2993467
CAS RN: 2305253-73-8
M. Wt: 285.34
InChI Key: XBRSRRXJRHICSB-UHFFFAOYSA-N
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Description

The compound “1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid” is a chemical compound with the molecular formula C15H24NO4 . It is also known as 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-8-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The molecular weight of this compound is 282.35500 .


Physical And Chemical Properties Analysis

This compound has a density of 1.16±0.1 g/cm3 and a boiling point of 421.0±38.0 °C at 760 mmHg . The molecular formula is C15H24NO4 .

Scientific Research Applications

Synthesis and Peptide Applications

  • A study by Suter et al. (2000) introduced a novel class of dipeptide synthons, demonstrating their utility in peptide synthesis, particularly as a dipeptide building block for creating complex peptide structures like antibiotics analogs. This research signifies the compound's relevance in the synthesis of peptides with potential therapeutic applications Suter, Stoykova, Linden, & Heimgartner, 2000.

Electrophilic Amination and C-H Activation

  • Andreae, Schmitz, Wulf, and Schulz (1992) explored the electrophilic amination of C-H-acidic compounds, illustrating the versatility of related spirocyclic compounds in organic synthesis, potentially paving the way for novel synthetic pathways in pharmaceutical chemistry Andreae, Schmitz, Wulf, & Schulz, 1992.

Cycloaddition and Stereoselectivity

  • Molchanov and Tran (2013) achieved highly regioselective 1,3-dipolar cycloaddition reactions, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This work demonstrates the compound's potential in stereocontrolled synthetic chemistry Molchanov & Tran, 2013.

Crystal Structure Analysis

  • Krueger et al. (2019) reported on the crystal structures of cyclohexane-based γ-spirolactams, providing insights into the configurations and conformations of these compounds. Understanding the structural aspects can be crucial for the design of new materials or drugs Krueger, Kelling, Linker, & Schilde, 2019.

Synthetic Approaches to Spiroaminals

  • Sinibaldi and Canet (2008) reviewed strategies for synthesizing spiroaminals, highlighting the biological significance of compounds featuring spirocyclic structures. These strategies offer pathways for developing new pharmacologically active compounds Sinibaldi & Canet, 2008.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the carboxylic acid moiety plays a crucial role in its biological activity, as carboxylic acids are often key functionalities in many pharmaceutically active compounds .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-4-10(11(16)17)14(15)5-8-19-9-6-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSRRXJRHICSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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